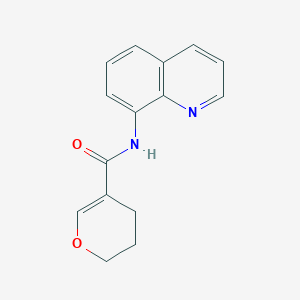
N-(Quinolin-8-yl)-3,4-dihydro-2H-pyran-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Quinolin-8-yl)-3,4-dihydro-2H-pyran-5-carboxamide is a compound that features a quinoline moiety fused with a pyran ring and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Quinolin-8-yl)-3,4-dihydro-2H-pyran-5-carboxamide typically involves the reaction of 8-aminoquinoline with a suitable pyran derivative under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the carboxamide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the reaction mixture .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated synthesizers. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product .
化学反应分析
Types of Reactions
N-(Quinolin-8-yl)-3,4-dihydro-2H-pyran-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate conditions, often requiring the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds. These products have diverse applications in medicinal chemistry and material science .
科学研究应用
N-(Quinolin-8-yl)-3,4-dihydro-2H-pyran-5-carboxamide has several scientific research applications:
作用机制
The mechanism by which N-(Quinolin-8-yl)-3,4-dihydro-2H-pyran-5-carboxamide exerts its effects involves its interaction with specific molecular targets. For example, it can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s quinoline moiety is known to interact with DNA and proteins, which can influence cellular processes such as gene expression and signal transduction .
相似化合物的比较
Similar Compounds
Similar compounds include other quinoline derivatives such as N-(quinolin-8-yl)benzenesulfonamides and quinoline N-oxides .
Uniqueness
N-(Quinolin-8-yl)-3,4-dihydro-2H-pyran-5-carboxamide is unique due to its fused pyran ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other quinoline derivatives and contributes to its specific applications in various fields .
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new materials and therapeutic agents.
属性
分子式 |
C15H14N2O2 |
|---|---|
分子量 |
254.28 g/mol |
IUPAC 名称 |
N-quinolin-8-yl-3,4-dihydro-2H-pyran-5-carboxamide |
InChI |
InChI=1S/C15H14N2O2/c18-15(12-6-3-9-19-10-12)17-13-7-1-4-11-5-2-8-16-14(11)13/h1-2,4-5,7-8,10H,3,6,9H2,(H,17,18) |
InChI 键 |
UOMRBFSYCSPLNJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=COC1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















